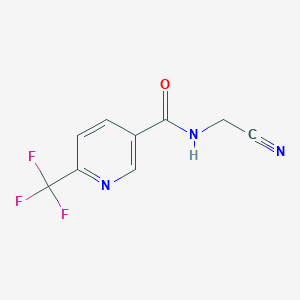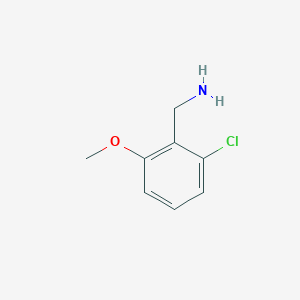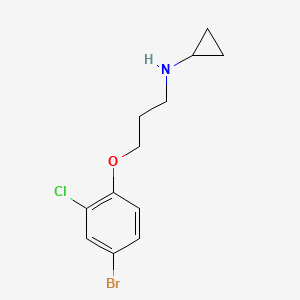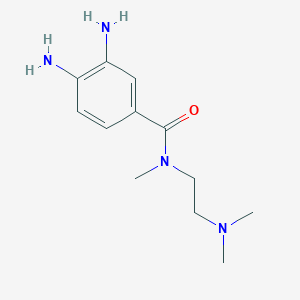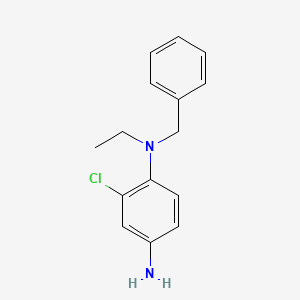
Tert-butyl 4-(5-(Ethoxycarbonyl)pyridin-2-yl)piperazin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 4-(5-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H25N3O4 . It has an average mass of 335.398 Da and a monoisotopic mass of 335.184509 Da .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, similar compounds have been synthesized through multi-step processes . For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized in three steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate .Molecular Structure Analysis
The structure of Tert-butyl 4-(5-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate has been confirmed by various spectroscopic studies . The InChI code for this compound is 1S/C17H25N3O4/c1-5-23-15(21)13-6-7-14(18-12-13)19-8-10-20(11-9-19)16(22)24-17(2,3)4/h6-7,12H,5,8-11H2,1-4H3 .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 470.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . Its enthalpy of vaporization is 73.3±3.0 kJ/mol, and it has a flash point of 238.5±28.7 °C . The compound has an index of refraction of 1.534, a molar refractivity of 89.3±0.3 cm3, and a molar volume of 287.6±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthese neuer organischer Verbindungen
Diese Verbindung dient als vielseitiger Baustein bei der Synthese einer Vielzahl neuer organischer Verbindungen. Ihre Derivate, wie Amide, Sulfonamide, Mannich-Basen, Schiff’sche Basen, Thiazolidinone, Azetidinone und Imidazolinone, weisen ein breites Spektrum an biologischen Aktivitäten auf . Die Flexibilität und Polarität des Piperazinrings verstärken die Wechselwirkungen mit Makromolekülen, was sie zu einem wertvollen Zwischenprodukt in der Medikamentenentwicklung macht.
Antibakterielle Anwendungen
Das antibakterielle Potenzial dieser Verbindung wurde gegen verschiedene Mikroorganismen untersucht. Sie hat in vitro eine moderate Aktivität sowohl gegen grampositive Stämme wie Staphylococcus aureus und Bacillus subtilis als auch gegen gramnegative Stämme wie Escherichia coli und Pseudomonas aeruginosa gezeigt .
Antifungalaktivität
Ähnlich wie bei ihren antibakteriellen Anwendungen wurde diese Verbindung auch auf ihre antifungalen Eigenschaften getestet. Das Vorhandensein des Piperazinrings trägt zu seiner Wirksamkeit gegen Pilzinfektionen bei und bietet einen Weg zur Entwicklung neuer Antimykotika .
Krebsforschung
Verbindungen, die den Piperazinring enthalten, wie Tert-butyl 4-(5-(Ethoxycarbonyl)pyridin-2-yl)piperazin-1-carboxylat, wurden auf ihre krebshemmenden Eigenschaften untersucht. Die Möglichkeit, die Piperazinstruktur zu modifizieren, ermöglicht die Gestaltung von Molekülen, die mit spezifischen Krebszellzielen interagieren können .
Antiparasitäre Behandlungen
Forschungen haben gezeigt, dass Derivate dieser Verbindung bei der Behandlung von parasitären Infektionen wirksam sein könnten. Die strukturelle Anpassungsfähigkeit des Piperazinrests ist entscheidend für die Herstellung von Verbindungen, die verschiedene Parasiten bekämpfen können .
Entwicklung von Antihistaminika
Die Derivate der Verbindung wurden bei der Entwicklung von Antihistaminika eingesetzt. Der Piperazinkern spielt eine wichtige Rolle bei der Herstellung von Medikamenten, die allergische Reaktionen lindern können, indem sie Histaminrezeptoren blockieren .
Antidepressiva-Formulierungen
Im Bereich der psychischen Gesundheit hat die Verbindung Anwendung bei der Formulierung von Antidepressiva gefunden. Die Piperazinderivate können Neurotransmittersysteme beeinflussen, was für die Behandlung von Depressionen unerlässlich ist .
Kristallographie und Strukturanalyse
Die Kristallstruktur der Verbindung wurde durch Röntgenbeugungsanalyse bestimmt, was Aufschluss über ihre Molekulargeometrie und intermolekularen Wechselwirkungen gibt. Diese Informationen sind entscheidend für das Verständnis der Reaktivität der Verbindung und ihres Potenzials als pharmazeutisches Zwischenprodukt .
Zukünftige Richtungen
While specific future directions for this compound were not found in the search results, similar compounds have been used in the development of drugs and as intermediates in the synthesis of various organic compounds . This suggests potential applications in pharmaceutical research and organic chemistry.
Wirkmechanismus
Target of action
The compound belongs to the class of piperazine derivatives. Piperazine rings are often found in many pharmaceuticals and they can interact with a variety of biological targets, including G protein-coupled receptors, ion channels, and enzymes .
Mode of action
The exact mode of action would depend on the specific target. Generally, piperazine derivatives can act as agonists or antagonists, binding to their target and modulating its activity .
Biochemical pathways
The affected pathways would depend on the specific target. For example, if the compound targets a G protein-coupled receptor, it could influence signaling pathways such as the cAMP pathway or phosphoinositide pathway .
Pharmacokinetics
Piperazine derivatives generally have good bioavailability due to their ability to form hydrogen bonds and their conformational flexibility .
Result of action
The molecular and cellular effects would depend on the specific target and the mode of action. For example, if the compound acts as an antagonist at a receptor, it could inhibit the signaling pathway and reduce the cellular response .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, the compound’s activity could be affected by the pH of the environment, as this can influence the protonation state of the compound and its ability to bind to its target .
Eigenschaften
IUPAC Name |
tert-butyl 4-(5-ethoxycarbonylpyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-5-23-15(21)13-6-7-14(18-12-13)19-8-10-20(11-9-19)16(22)24-17(2,3)4/h6-7,12H,5,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCWMHWDFCCHLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652745 | |
| Record name | tert-Butyl 4-[5-(ethoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201809-20-3 | |
| Record name | tert-Butyl 4-[5-(ethoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol](/img/structure/B1415032.png)



![4-[(4-Chlorophenyl)amino]benzonitrile](/img/structure/B1415038.png)
